molecular formula C11H12BrNO2 B572569 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one CAS No. 1365273-01-3

6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one

Cat. No. B572569
CAS RN: 1365273-01-3
M. Wt: 270.126
InChI Key: HLIKGVGAPMAWBY-UHFFFAOYSA-N
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Description

“6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one” is a benzoxazine derivative . It is used in the synthesis of substituted benzoxazinones and selective 5-HT6 antagonists, which are used for treating central nervous system diseases and gastrointestinal tract disorders .


Synthesis Analysis

The synthesis of “6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one” involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . It has also been used in the design and synthesis of a series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones .


Molecular Structure Analysis

The molecular formula of “6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one” is C11H12BrNO2 . The InChI code is 1S/C11H12BrNO2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h3-4,6H,2,5,7H2,1H3 .


Chemical Reactions Analysis

“6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one” is a heterocyclic building block for various natural and synthetic organic compounds . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize .


Physical And Chemical Properties Analysis

“6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one” appears as a white to pale cream powder . It has a melting point range of 219.0-228.0°C . The assay (HPLC) is ≥94.0% .

Scientific Research Applications

Renin Inhibition

This compound is used as a building block in the synthesis of pyrimidinyl substituted benzoxazinones, which are small molecule inhibitors of renin. Renin is an enzyme involved in blood pressure regulation, and inhibitors can be used to treat hypertension .

Drug Development

Due to its role in renin inhibition, this compound may be explored for developing new antihypertensive drugs with improved bioavailability and metabolic stability .

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-bromo-4-propyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h3-4,6H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIKGVGAPMAWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742932
Record name 6-Bromo-4-propyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one

CAS RN

1365273-01-3
Record name 6-Bromo-4-propyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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